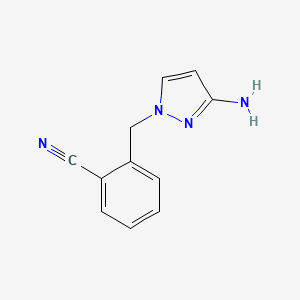
2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C11H10N4 It features a benzonitrile group attached to a pyrazole ring, which is further substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 3-amino-1H-pyrazole with a benzonitrile derivative. One common method includes the use of a substituted benzaldehyde and morpholine triuoroacetate in acetone . The reaction conditions often involve the use of dichloromethane and triethylamine under an ice-water bath .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as p38MAPK and other kinases.
Biological Studies: The compound is used to study interactions with receptors and enzymes, providing insights into its potential therapeutic uses.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of Bruton Kinase, a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Used in organic synthesis and pharmaceuticals.
3-Amino-5-methyl-1H-pyrazole: Employed as a beta-sheet template and in the synthesis of various compounds.
Uniqueness
2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is unique due to its specific structure, which combines a benzonitrile group with a pyrazole ring
Propiedades
Fórmula molecular |
C11H10N4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-[(3-aminopyrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-7-9-3-1-2-4-10(9)8-15-6-5-11(13)14-15/h1-6H,8H2,(H2,13,14) |
Clave InChI |
FVFWYBXEIXJFTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



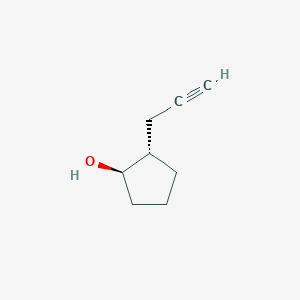


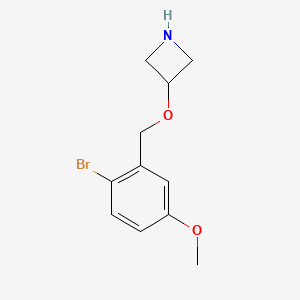
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)

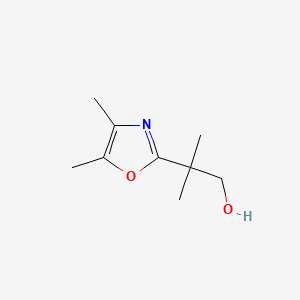

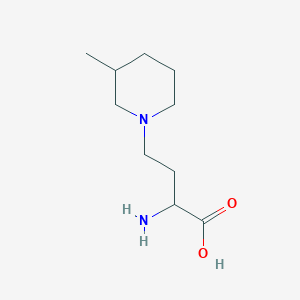
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)

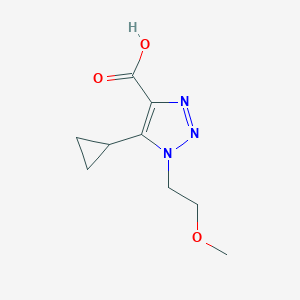
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
